

An In-Depth Technical Guide to 4-Butoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butoxybenzaldehyde**

Cat. No.: **B1265825**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **4-butoxybenzaldehyde**, an aromatic aldehyde of significant interest in organic synthesis and drug discovery. The IUPAC name for p-butoxybenzaldehyde is **4-butoxybenzaldehyde**.^[1] This document details its chemical and physical properties, provides an experimental protocol for its synthesis, explores its biological activities, and outlines its applications in the synthesis of bioactive compounds.

Chemical and Physical Properties

4-Butoxybenzaldehyde is a colorless to pale yellow liquid with a characteristic aromatic odor.^[2] It is moderately soluble in water but shows greater solubility in organic solvents like ethanol and ether. The key physicochemical properties of **4-butoxybenzaldehyde** are summarized in the tables below.

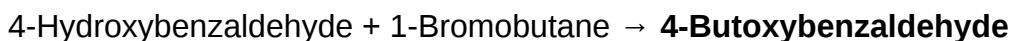
Table 1: General Properties of 4-Butoxybenzaldehyde

Property	Value	Source(s)
IUPAC Name	4-Butoxybenzaldehyde	[1]
Synonyms	p-Butoxybenzaldehyde, Benzaldehyde, 4-butoxy-	[1] [3]
CAS Number	5736-88-9	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1] [4]
Molecular Weight	178.23 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Aromatic	

Table 2: Physicochemical Data of 4-Butoxybenzaldehyde

Property	Value	Source(s)
Density	1.031 g/mL at 25 °C	
Boiling Point	285 °C	
Refractive Index	n _{20/D} 1.539	
Flash Point	> 113 °C (> 235.4 °F) - closed cup	
Solubility	Moderately soluble in water; soluble in ethanol and ether	

Table 3: Spectroscopic and Computational Data of 4-Butoxybenzaldehyde

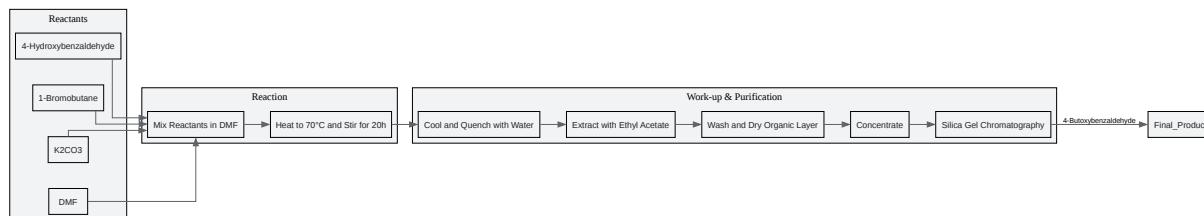

Identifier	Value	Source(s)
Canonical SMILES	CCCCOC1=CC=C(C=C1)C=O	[1] [3]
InChI	InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3	[1] [3]
InChIKey	XHWMNHADTZZHGI-UHFFFAOYSA-N	[1] [3]

Experimental Protocols

Synthesis of 4-Butoxybenzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing ethers. In the case of **4-butoxybenzaldehyde**, this involves the reaction of 4-hydroxybenzaldehyde with an appropriate butyl halide in the presence of a base.

Reaction Scheme:


Materials:

- 4-Hydroxybenzaldehyde
- 1-Bromobutane
- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-dimethylformamide (DMF)
- Ethyl acetate
- Water
- Anhydrous sodium sulfate (Na_2SO_4)

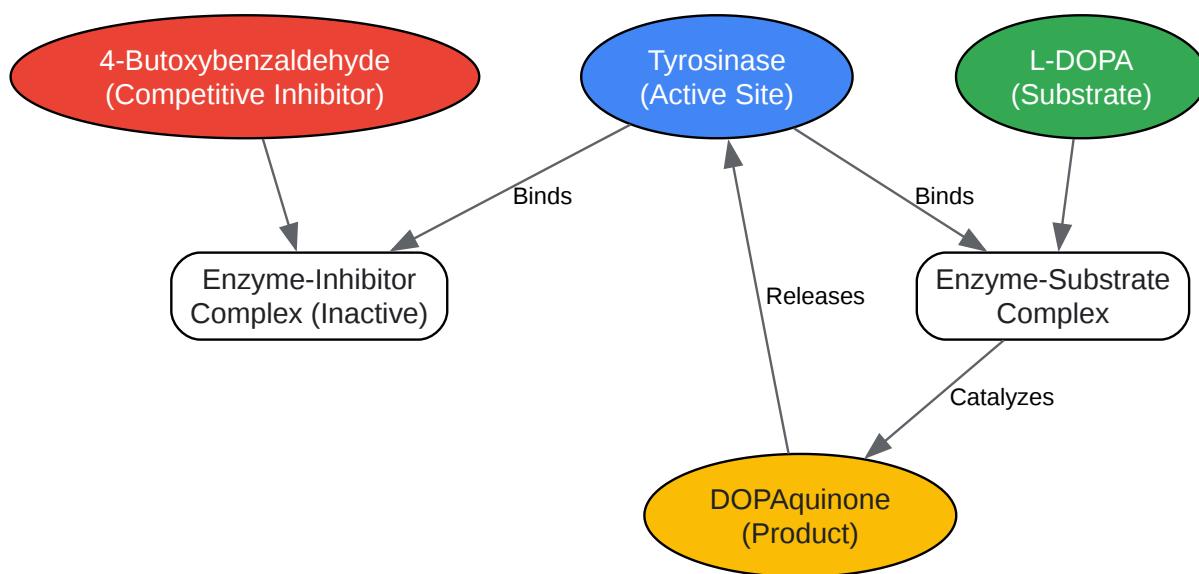
Procedure:

- In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1 equivalent) and 1-bromobutane (1 equivalent) in N,N-dimethylformamide (DMF).
- Add anhydrous potassium carbonate (3 equivalents) to the mixture.
- Heat the reaction mixture to 70°C and stir for 20 hours under a nitrogen atmosphere.
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding excess water.
- Extract the product with ethyl acetate.
- Combine the organic phases and wash several times with water.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate, 20:1) to obtain **4-butoxybenzaldehyde** as a brown oil.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-butoxybenzaldehyde**.


Biological Activity

Inhibition of Mushroom Tyrosinase

4-Butoxybenzaldehyde has been identified as a competitive inhibitor of the diphenolase activity of mushroom tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the development of cosmetic and therapeutic agents for hyperpigmentation disorders.

A kinetic study demonstrated that 4-substituted benzaldehydes, including the butoxy derivative, act as classical competitive inhibitors in the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA). The inhibitory effect is influenced by the nature of the substituent at the 4-position of the benzaldehyde ring.^{[5][6]}

Mechanism of Inhibition:

[Click to download full resolution via product page](#)

Caption: Competitive inhibition of tyrosinase by **4-butoxybenzaldehyde**.

While direct evidence for the modulation of specific signaling pathways by **4-butoxybenzaldehyde** in the context of drug development is not yet established, studies on related benzaldehyde derivatives suggest potential interactions. For instance, certain benzaldehydes have been shown to suppress signaling pathways such as PI3K/AKT/mTOR, STAT3, NF κ B, and ERK in cancer cells.^[7] Furthermore, hydroxybenzaldehydes have been observed to activate the Sonic Hedgehog (Shh) signaling pathway.^{[8][9]} These findings suggest that the benzaldehyde scaffold is a promising starting point for the design of modulators of key cellular signaling cascades.

Applications in Synthesis of Bioactive Molecules

The aldehyde functional group in **4-butoxybenzaldehyde** makes it a versatile intermediate for various chemical transformations, including condensation reactions.^[2] It has been utilized in the synthesis of several compounds with potential biological activities.

Synthesis of 6-amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione

4-Butoxybenzaldehyde is a precursor in the synthesis of this substituted pyridine derivative. Pyridine-based compounds are known to exhibit a wide range of pharmacological activities.

Synthesis of 16-(p-butoxybenzylidene)androsta-1,4-diene-3,17-dione

Through a condensation reaction with androsta-1,4-diene-3,17-dione, **4-butoxybenzaldehyde** is used to synthesize this steroidal derivative. Androstane derivatives are a class of steroids with diverse biological functions and are often investigated in the development of new therapeutics.

Conclusion

4-Butoxybenzaldehyde is a valuable chemical entity with well-defined physicochemical properties and established synthetic routes. Its demonstrated activity as a tyrosinase inhibitor highlights its potential in the development of agents for dermatological applications. Furthermore, its utility as a synthetic intermediate for more complex bioactive molecules underscores its importance for researchers and professionals in the field of drug discovery and development. Future investigations into the specific signaling pathway modulations of **4-butoxybenzaldehyde** and its derivatives may unveil new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Butoxybenzaldehyde | C11H14O2 | CID 79813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5736-88-9: 4-Butoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with *Angiostrongylus cantonensis* young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with *Angiostrongylus cantonensis* excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Butoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1265825#p-butoxybenzaldehyde-iupac-name\]](https://www.benchchem.com/product/b1265825#p-butoxybenzaldehyde-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com